molecular formula C20H16N2OS B2686546 4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine CAS No. 866039-00-1

4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine

Cat. No.: B2686546
CAS No.: 866039-00-1
M. Wt: 332.42
InChI Key: NNSCNYWOCOMDLO-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound that features a furo[2,3-d]pyrimidine core substituted with a phenyl group and a sulfanyl group attached to a 2,4-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the furo[2,3-d]pyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and α-haloketones. The phenyl group is introduced via a Suzuki coupling reaction, while the sulfanyl group is added through a nucleophilic substitution reaction using 2,4-dimethylthiophenol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: The unique structural features of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its specific structural motifs.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dimethylphenyl)sulfanyl]-6-methylfuro[2,3-d]pyrimidine
  • 4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidine
  • 4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylpyrido[2,3-d]pyrimidine

Uniqueness

4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine is unique due to its specific combination of a furo[2,3-d]pyrimidine core with a phenyl and sulfanyl group. This unique structure imparts distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-13-8-9-18(14(2)10-13)24-20-16-11-17(15-6-4-3-5-7-15)23-19(16)21-12-22-20/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSCNYWOCOMDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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